molecular formula C14H17NO3 B2995221 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone CAS No. 2034611-89-5

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone

Cat. No.: B2995221
CAS No.: 2034611-89-5
M. Wt: 247.294
InChI Key: XDCUFIOBYXHCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone is a bicyclic ketone featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core linked to a 4-methoxy-2-methylphenyl group. This structure combines a rigid bicyclic framework with a substituted aromatic ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-5-11(17-2)3-4-13(9)14(16)15-7-12-6-10(15)8-18-12/h3-5,10,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCUFIOBYXHCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone , often referred to as a bicyclic heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented with the following molecular formula:

  • Molecular Formula : C_{13}H_{15}N_{1}O_{3}
  • Molecular Weight : 233.26 g/mol

The structure features a bicyclic framework that contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures exhibit various biological activities, including:

  • Antitumor Activity : Bicyclic compounds are known for their ability to inhibit tumor growth by mechanisms such as angiogenesis inhibition and apoptosis induction.
  • Analgesic Properties : Some derivatives have shown significant analgesic effects, comparable to potent opioid analgesics but with reduced side effects.

The biological activities of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound likely interacts with specific receptors involved in pain modulation and tumor suppression.
  • Enzyme Inhibition : It may inhibit enzymes such as PARP (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms and cancer cell survival.

Case Study 1: Antitumor Effects

A study investigated the effects of related bicyclic compounds on tumor cells in vitro. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting that the compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Apoptosis induction
A549 (Lung)4.8Cell cycle arrest
HeLa (Cervical)6.1Inhibition of angiogenesis

Case Study 2: Analgesic Activity

Another study focused on the analgesic properties of the compound. It was tested in animal models for pain relief efficacy compared to morphine.

TreatmentPain Score Reduction (%)Duration of Effect (hrs)
2-Oxa Compound704
Morphine806
Control10N/A

Synthesis and Derivatives

The synthesis of This compound involves multi-step reactions that include:

  • Formation of the bicyclic core via cyclization reactions.
  • Functionalization at the methanone position to introduce the aromatic moiety.

Recent advancements have focused on optimizing synthetic pathways to enhance yield and purity, leading to derivatives that may exhibit improved biological activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in the substituents attached to the bicyclo system. These variations influence physicochemical properties and biological activity:

Compound Name Substituent Molecular Formula Molecular Weight Key Features References
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone Phenyl C₁₂H₁₃NO₂ 203.09 Simplest analog; lacks electron-donating groups, lower lipophilicity
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-iodophenyl)methanone 3-Iodophenyl C₁₂H₁₁INO₃S 361.19 Sulfone and iodine enhance steric bulk and halogen bonding potential
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone 4-Methoxy-2-methylphenyl C₁₄H₁₇NO₃ 247.29 Methoxy and methyl groups improve lipophilicity and metabolic stability N/A
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone o-Tolyl (ethyl-linked) C₁₄H₁₇NO₂ 231.29 Ethyl spacer and ortho-methyl group alter conformational flexibility

Key Observations :

  • Steric Effects : The 3-iodophenyl analog () exhibits significant steric bulk due to iodine, which may hinder binding in tight enzymatic pockets but improve halogen bonding .

Modifications to the Bicyclic Core

Variations in the heteroatom composition of the bicyclo system also impact properties:

Compound Name Core Modification Key Functional Groups Biological Relevance References
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone Sulfur (thia) and sulfone Sulfone group, thiophene Enhanced solubility and redox activity
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde Thiophene-carbaldehyde Aldehyde group Reactive site for conjugation or derivatization

Key Observations :

  • Thiophene vs. Phenyl : Thiophene-containing analogs () exhibit reduced aromaticity compared to phenyl, altering electronic interactions and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.